molecular formula C7H4F6N2O B13689110 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- CAS No. 1288988-76-0

2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)-

Cat. No.: B13689110
CAS No.: 1288988-76-0
M. Wt: 246.11 g/mol
InChI Key: UEYIVEDBLMOVJQ-UHFFFAOYSA-N
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Description

2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- typically involves the introduction of trifluoromethyl groups to a pyrazine ring. One common method is the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various trifluoromethylated pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the alpha position, which significantly enhances its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in designing molecules with specific desired properties .

Properties

CAS No.

1288988-76-0

Molecular Formula

C7H4F6N2O

Molecular Weight

246.11 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-pyrazin-2-ylpropan-2-ol

InChI

InChI=1S/C7H4F6N2O/c8-6(9,10)5(16,7(11,12)13)4-3-14-1-2-15-4/h1-3,16H

InChI Key

UEYIVEDBLMOVJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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